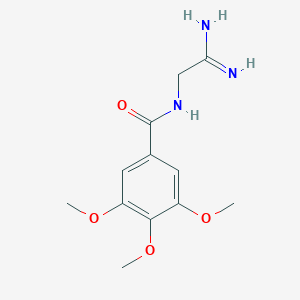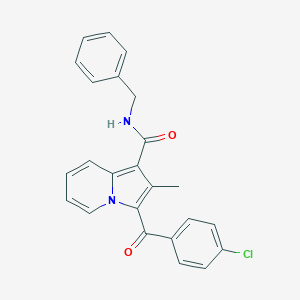![molecular formula C10H17NS B503573 N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 681838-88-0](/img/structure/B503573.png)
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine, commonly known as MTTMA, is an organic compound that has gained significant attention in scientific research for its potential applications in various fields. MTTMA is a thiol-based compound that contains a tertiary amine group, which makes it highly reactive and versatile for use in various chemical reactions.
Mechanism of Action
The mechanism of action of MTTMA involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are known to contribute to the development of various diseases. MTTMA's thiol group reacts with ROS and other oxidants, neutralizing their harmful effects and preventing cellular damage.
Biochemical and Physiological Effects
MTTMA has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to protect against oxidative stress-induced damage in various cell types, including neuronal cells, hepatocytes, and endothelial cells. Additionally, MTTMA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro.
Advantages and Limitations for Lab Experiments
MTTMA has several advantages as a research tool, including its high reactivity and versatility in various chemical reactions. Additionally, MTTMA is relatively stable and easy to handle, making it a popular choice for use in various laboratory experiments. However, MTTMA's high reactivity can also be a limitation, as it can react with other compounds in the experimental system, leading to unwanted side reactions and interference with the results.
Future Directions
There are several potential future directions for research involving MTTMA. One area of interest is the development of MTTMA-based drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, MTTMA's antioxidant properties make it a potential candidate for use in the development of anti-aging therapies. Further research is needed to fully understand the mechanisms of MTTMA's actions and to explore its potential applications in various fields of scientific research.
In conclusion, MTTMA is a versatile and highly reactive compound that has gained significant attention in scientific research for its potential applications in various fields. Its antioxidant and cytotoxic properties make it a potential candidate for use in the development of new drugs for the treatment of various diseases. While there are limitations to its use in laboratory experiments, MTTMA's potential applications make it an exciting area of research for the future.
Synthesis Methods
MTTMA can be synthesized through a multi-step process involving the reaction of tert-butylamine with 5-methyl-2-thiophenecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain MTTMA in high yield and purity.
Scientific Research Applications
MTTMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit strong antioxidant properties, making it a potential candidate for use in the development of new drugs for the treatment of various diseases. Additionally, MTTMA has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for use in cancer therapy.
properties
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADDNZAVVPXTSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B503492.png)
![2-{[(2-aminophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B503493.png)


![[2-(methylsulfanyl)-1H-indol-3-yl]acetonitrile](/img/structure/B503497.png)

![2-(4-benzyl-1-piperazinyl)-1-[2-(methylsulfanyl)-1H-indol-3-yl]-2-oxoethanone](/img/structure/B503500.png)
![N-butyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B503503.png)
![N-[2-(diethylamino)ethyl]-2-{[(3-fluoroanilino)carbonyl]amino}benzamide](/img/structure/B503508.png)
![Methyl ({3-nitro-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-pyridinyl}sulfanyl)acetate](/img/structure/B503510.png)
![2,6-Bis[(4-chlorobenzyl)sulfanyl]-3-nitropyridine](/img/structure/B503511.png)

![1-(4-Chlorophenyl)-2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B503514.png)